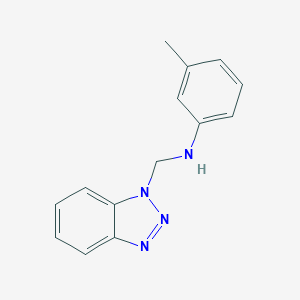
N-(benzotriazol-1-ylmethyl)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzotriazol-1-ylmethyl)-3-methylaniline: is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole moiety attached to a 3-methylaniline group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzotriazol-1-ylmethyl)-3-methylaniline typically involves the reaction of 1H-benzotriazole with 3-methylaniline in the presence of a suitable base and solvent. One common method is the Mannich reaction, where formaldehyde is used as a source of the methylene group. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for purification and quality control ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzotriazole moiety to its reduced form.
Substitution: The benzotriazole moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of N-(benzotriazol-1-ylmethyl)-3-methylaniline.
Reduction: Reduced benzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: N-(benzotriazol-1-ylmethyl)-3-methylaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives have shown promising activity against various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and UV stabilizer. Its ability to absorb UV light makes it suitable for use in coatings and plastics to prevent degradation.
Mechanism of Action
The mechanism of action of N-(benzotriazol-1-ylmethyl)-3-methylaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites on proteins and DNA, leading to various biological effects.
Comparison with Similar Compounds
- N-(1H-Benzotriazol-1-ylmethyl)benzamide
- N-(1H-Benzotriazol-1-ylmethyl)formamide
Comparison:
- N-(1H-Benzotriazol-1-ylmethyl)benzamide: This compound has a benzamide group instead of a 3-methylaniline group. It is used in similar applications but may have different reactivity and biological activity due to the presence of the amide group.
- N-(1H-Benzotriazol-1-ylmethyl)formamide: This compound has a formamide group, which makes it more polar and potentially more reactive in certain chemical reactions. It is also used in organic synthesis and as a reagent in various chemical processes.
Uniqueness: N-(benzotriazol-1-ylmethyl)-3-methylaniline is unique due to the presence of the 3-methylaniline group, which imparts specific chemical and biological properties. Its ability to form stable complexes with metal ions and its reactivity in substitution reactions make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62001-36-9 |
|---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29g/mol |
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3-methylaniline |
InChI |
InChI=1S/C14H14N4/c1-11-5-4-6-12(9-11)15-10-18-14-8-3-2-7-13(14)16-17-18/h2-9,15H,10H2,1H3 |
InChI Key |
ADECMSOXBODSSY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)NCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















